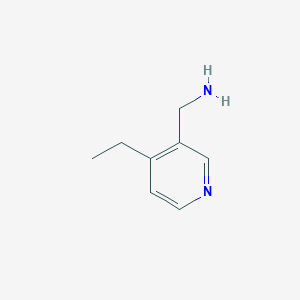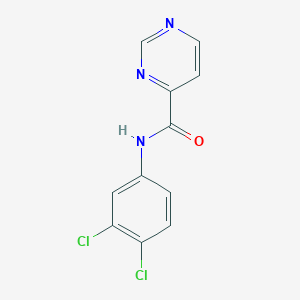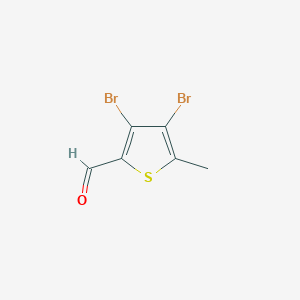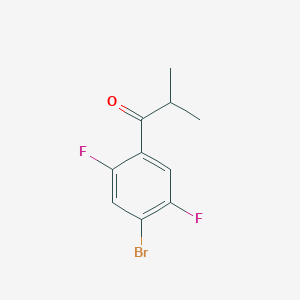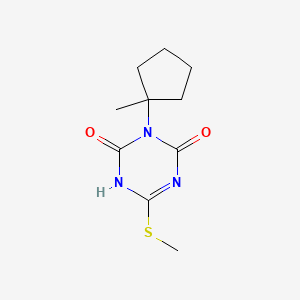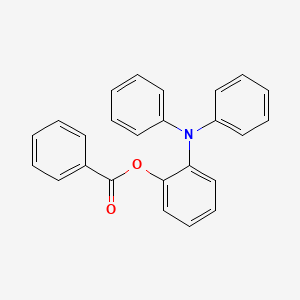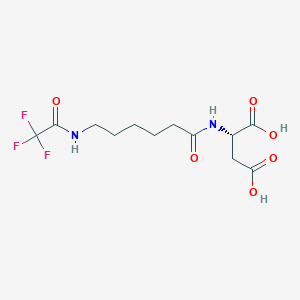
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified functional groups.
Scientific Research Applications
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired outcome.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid shares similarities with other compounds that have trifluoroacetamido and succinic acid moieties.
- Examples of similar compounds include (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)glutaric acid and (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)adipic acid.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17F3N2O6 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
(2S)-2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)/t7-/m0/s1 |
InChI Key |
DXYMKGOWWDHHLL-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCC(=O)N[C@@H](CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
Canonical SMILES |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


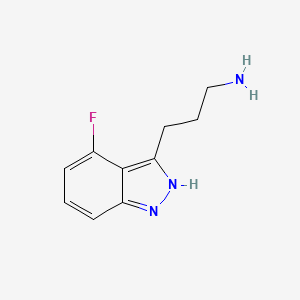
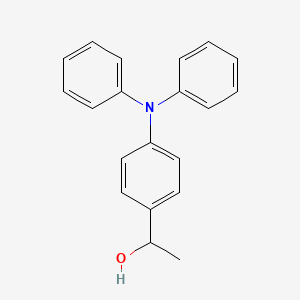
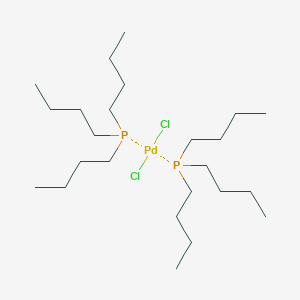
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
